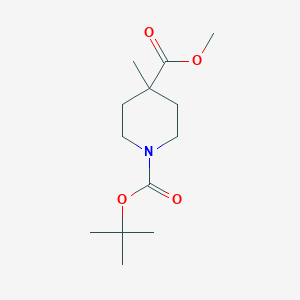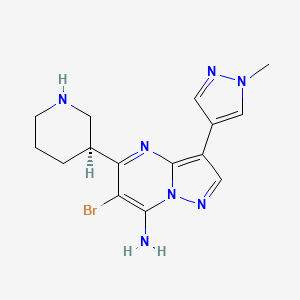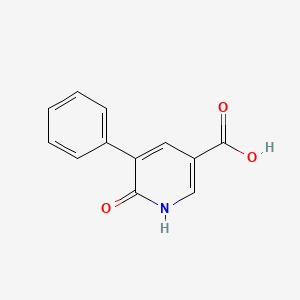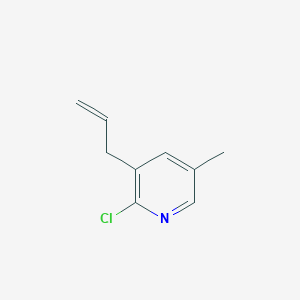
3-Allyl-2-chloro-5-methylpyridine
Übersicht
Beschreibung
“3-Allyl-2-chloro-5-methylpyridine” is a chemical compound with the empirical formula C9H10ClN . It has a molecular weight of 167.64 . The compound is a solid and its SMILES string is Cc1cnc(Cl)c(CC=C)c1 .
Molecular Structure Analysis
The molecular structure of “3-Allyl-2-chloro-5-methylpyridine” can be represented by the InChI string 1S/C9H10ClN/c1-3-4-8-5-7(2)6-11-9(8)10/h3,5-6H,1,4H2,2H3 .Physical And Chemical Properties Analysis
“3-Allyl-2-chloro-5-methylpyridine” is a solid . Its empirical formula is C9H10ClN , and it has a molecular weight of 167.64 .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Polymer Synthesis
One notable application involves the use of derivatives similar to 3-Allyl-2-chloro-5-methylpyridine in catalytic processes and polymer synthesis. For instance, studies have demonstrated the redox and electrocatalytic properties of cobalt-bipyridyl-polypyrrole film electrodes, which indicate the potential for these materials in catalytic reduction processes (Daire et al., 1987). Similarly, the synthesis and properties of films from polymer gels based on polymer-metal complexes have been explored, showing the interaction between polymeric materials and metal ions for potentially creating highly ordered structures and films with high thermal stabilities (Bekturov & Mamutbekov, 1997).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis of imidazo[1,2-a]pyridines, a structure related to pyridine derivatives like 3-Allyl-2-chloro-5-methylpyridine, highlights their importance in medicinal chemistry due to their wide range of applications, including drug development (Bagdi et al., 2015). This underscores the compound's relevance in creating bioactive molecules.
Advanced Materials and Chemical Engineering
The compound and its derivatives find applications in the development of advanced materials and methodologies in chemical engineering. For example, the circular microreaction method has been identified as an efficient and safe approach for synthesizing 3-methylpyridine-N-oxide, an intermediate in preparing derivatives like 2-chloro-5-methylpyridine, which is crucial for producing nicotine insecticides (Sang et al., 2020).
Catalysis and Stereoselective Synthesis
Furthermore, research into the catalytic and stereoselective synthesis aspects demonstrates the utility of related complexes in organic transformations. For instance, ruthenium-catalyzed decarboxylative allylation of nonstabilized ketone enolates, involving bipyridyl(pentamethylcyclopentadienyl)ruthenium chloride, showcases the role of pyridine derivatives in facilitating complex organic reactions (Burger & Tunge, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-3-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-3-4-8-5-7(2)6-11-9(8)10/h3,5-6H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOYMTJUNQBUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673582 | |
| Record name | 2-Chloro-5-methyl-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-2-chloro-5-methylpyridine | |
CAS RN |
1203498-97-8 | |
| Record name | 2-Chloro-5-methyl-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



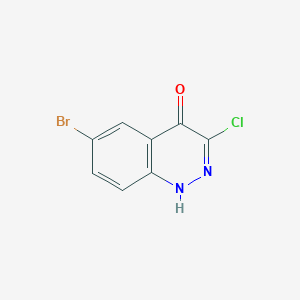
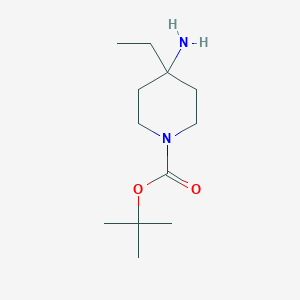
![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)



![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)


